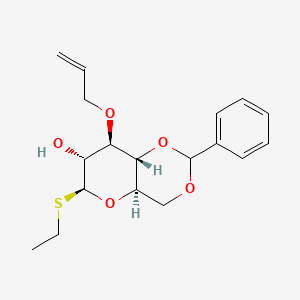![molecular formula C46H70Br2N2O4 B14082874 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely studied for its electronic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the coupling of 3,6-bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process and ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the furan rings can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can be coupled with other aromatic or heteroaromatic compounds to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with nucleophiles can introduce various functional groups into the furan rings .
Applications De Recherche Scientifique
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with unique optical and electronic characteristics.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it a candidate for use in chemical sensors and detectors.
Mécanisme D'action
The mechanism of action of 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione involves its ability to participate in electron transfer processes. The compound’s conjugated structure allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other conjugated systems and its ability to facilitate charge transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has similar structural features but different electronic properties due to the presence of pyridine rings.
Poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione): This polymer has a similar backbone but different side chains, affecting its solubility and electronic properties.
Uniqueness
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its specific combination of furan and pyrrolo[3,4-c]pyrrole units, which confer distinct electronic and optical properties. Its long alkyl side chains also enhance its solubility and processability, making it suitable for various applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C46H70Br2N2O4 |
|---|---|
Poids moléculaire |
874.9 g/mol |
Nom IUPAC |
1,4-bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C46H70Br2N2O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-49-43(37-29-31-39(47)53-37)41-42(45(49)51)44(38-30-32-40(48)54-38)50(46(41)52)34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
Clé InChI |
KLJKTAIEKXGMFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=C(O3)Br)C1=O)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


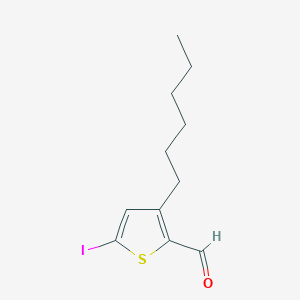

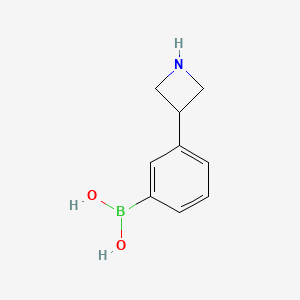
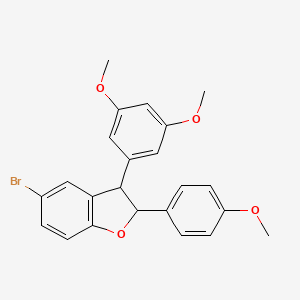
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

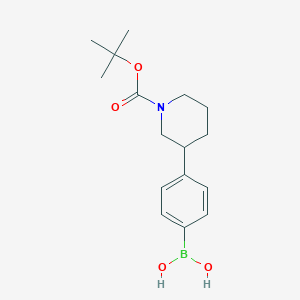
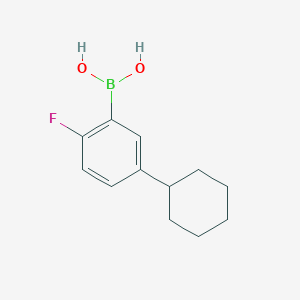
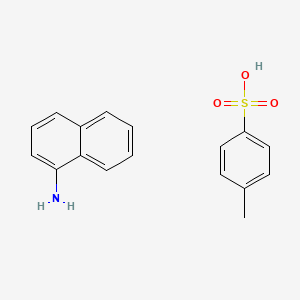

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
